molecular formula C15H32ClNO2 B584271 Tridecyl 2-Aminoacetate Hydrochloride CAS No. 94856-88-9

Tridecyl 2-Aminoacetate Hydrochloride

Cat. No.: B584271
CAS No.: 94856-88-9
M. Wt: 293.876
InChI Key: AVLLTHVTLJDIBD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tridecyl 2-Aminoacetate Hydrochloride involves the reaction of tridecylamine with chloroacetic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and hydrochloric acid is used to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tridecyl 2-Aminoacetate Hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Tridecyl 2-Aminoacetate Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tridecyl 2-Aminoacetate Hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact pathways and molecular targets are still under investigation, but its effects are primarily attributed to its ability to modify protein interactions and stability .

Comparison with Similar Compounds

Tridecyl 2-Aminoacetate Hydrochloride can be compared with other similar compounds such as:

  • Dodecyl 2-Aminoacetate Hydrochloride
  • Tetradecyl 2-Aminoacetate Hydrochloride
  • Hexadecyl 2-Aminoacetate Hydrochloride

These compounds share similar structures but differ in the length of the alkyl chain. This compound is unique due to its specific chain length, which can influence its solubility, reactivity, and interaction with biomolecules .

Properties

IUPAC Name

tridecyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14-16;/h2-14,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLLTHVTLJDIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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